molecular formula C28H25N3O5 B2531026 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 892437-07-9

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2531026
CAS RN: 892437-07-9
M. Wt: 483.524
InChI Key: VEAXTQBKSCMEDM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidin, which is a class of compounds known for their wide range of biological activities . The presence of the methoxybenzyl and methylbenzyl groups suggests that it might have been designed for specific interactions with biological targets.


Molecular Structure Analysis

The molecular formula of the compound is C28H25N3O5 . It contains a pyrido[2,3-d]pyrimidin core, which is a bicyclic structure composed of a pyridine ring fused with a pyrimidine ring. The compound also contains methoxybenzyl and methylbenzyl groups attached to the core structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrido[2,3-d]pyrimidin core and the functional groups attached to it. For instance, the methoxy group could potentially undergo demethylation reactions under certain conditions .

Scientific Research Applications

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity against a particular target, further studies could be conducted to optimize its potency and selectivity .

properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-18-7-9-19(10-8-18)15-29-24(32)17-30-25-22-5-3-4-6-23(22)36-26(25)27(33)31(28(30)34)16-20-11-13-21(35-2)14-12-20/h3-14H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAXTQBKSCMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

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